1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene
Overview
Description
1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of difluoromethoxy, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product with high yield and purity .
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of advanced technologies such as flow chemistry and automation can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas and palladium catalysts.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, to form corresponding amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding the interactions of fluorinated molecules with biological systems.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
- 1-(Trifluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene
- 1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene
- 1-(Difluoromethoxy)-3-nitro-2-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position and nature of the substituents. The unique combination of difluoromethoxy, nitro, and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, making it particularly valuable in specific applications .
Properties
IUPAC Name |
1-(difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-5-3-1-2-4(8(11,12)13)6(5)14(15)16/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXHMBCWWDTVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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